D-Cysteic acid

Description

Significance of D-Amino Acids in Biological Systems

For a long time, D-amino acids were considered biological anomalies, with L-amino acids being the exclusive building blocks of proteins. However, research has increasingly shown that D-amino acids are not only present in various organisms but also fulfill critical biological functions. In bacteria, D-amino acids like D-alanine and D-glutamic acid are essential components of the peptidoglycan cell wall, providing structural integrity and resistance to degradation by proteases. numberanalytics.comtandfonline.com Beyond their structural roles in microorganisms, D-amino acids are now recognized as important signaling molecules in more complex organisms, including mammals. frontiersin.orgnih.gov For instance, D-serine acts as a crucial co-agonist at NMDA receptors in the brain, playing a significant role in neurotransmission and synaptic plasticity. numberanalytics.com The incorporation of D-amino acids into synthetic peptides is also a valuable strategy in drug development to enhance their stability and resistance to enzymatic breakdown.

Historical Context of Cysteic Acid Research within Amino Acid Studies

The discovery of amino acids dates back to the early 19th century, with asparagine being the first to be isolated in 1806. wikipedia.org Cysteine was first identified in 1884, though its oxidized form, cystine, was discovered earlier in 1810. wikipedia.org The formal study of amino acid composition and protein structure was significantly advanced by the work of Stein and Moore in the 1950s, for which they received a Nobel Prize. mq.edu.au Cysteic acid itself, the sulfonic acid analogue of cysteine, became a key compound in protein chemistry. atamanchemicals.comwikipedia.org Its formation through the oxidation of cysteine residues with performic acid proved to be a vital step in preparing proteins for sequencing, as it creates a stable derivative that can withstand acid hydrolysis. journals.co.zataylorandfrancis.com This technique was instrumental in early protein sequencing efforts, including the groundbreaking work on insulin. journals.co.za While much of the initial focus was on the L-enantiomer due to its relevance in protein structure, the existence and study of D-cysteic acid have emerged from the broader investigation into the roles and detection of D-amino acids. researchgate.net

Enantiomeric Specificity as a Fundamental Principle in Biological Processes

Biological systems exhibit a high degree of stereoselectivity, meaning they can distinguish between enantiomers—molecules that are non-superimposable mirror images of each other. numberanalytics.comsolubilityofthings.com This specificity is a cornerstone of molecular recognition and is governed by the chiral nature of biological macromolecules like enzymes and receptors. nih.govscitechnol.com The interaction between a chiral molecule and a biological receptor is often likened to a key fitting into a lock, where only one enantiomer has the correct three-dimensional arrangement to bind effectively and elicit a biological response. numberanalytics.com A well-known example is the drug ibuprofen, where the S-enantiomer is responsible for its anti-inflammatory activity, while the R-enantiomer is inactive. numberanalytics.com This principle extends to all areas of biochemistry, from the metabolism of amino acids to the action of pharmaceuticals. solubilityofthings.com The different biological activities of enantiomers underscore the importance of studying and synthesizing single-enantiomer compounds in drug development to maximize therapeutic effects and minimize potential side effects. numberanalytics.comnih.gov

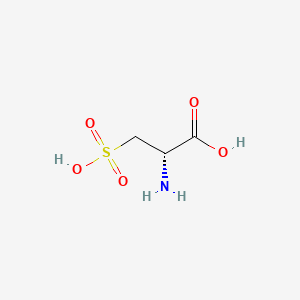

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-amino-3-sulfopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO5S/c4-2(3(5)6)1-10(7,8)9/h2H,1,4H2,(H,5,6)(H,7,8,9)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOYSCVBGLVSOL-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189044 | |

| Record name | Cysteic acid, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35554-98-4 | |

| Record name | Cysteic acid, D- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035554984 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteic acid, D- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYSTEIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YWB11Z1XEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Stereochemical Considerations and Enantiomeric Dynamics of D Cysteic Acid

Enzymatic Mechanisms for Enantiomeric Interconversion of Cysteate

The formation of D-amino acids in biological systems is not a random process but is typically catalyzed by specific enzymes called racemases. These enzymes facilitate the interconversion between L- and D-enantiomers.

In the bacterium Bilophila wadsworthia, a human gut microbe, a specific pathway for the breakdown of L-cysteate has been identified that involves its conversion to the D-enantiomer. nih.govresearchgate.net This process is initiated by an enzyme characterized as a cysteate racemase. nih.gov Similarly, serine racemase, a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme found in mammals, is known to generate the NMDA receptor co-agonist D-serine and has also been identified as a potential biosynthetic enzyme for D-cysteine from L-cysteine. nih.govnih.gov

Detailed studies on Bilophila wadsworthia have characterized the cysteate racemase involved in its metabolism. This enzyme, named BwCuyB, is a PLP-independent aspartate racemase family member that specifically isomerizes L-cysteate to D-cysteate. nih.gov The mechanism involves a pair of cysteine residues in the enzyme's active site that abstract the α-proton from the L-amino acid and then re-protonate it on the opposite face to yield the D-enantiomer. nih.gov This activity was confirmed using deuterium (B1214612) exchange assays, which showed the incorporation of deuterium from the solvent (D₂O) into the D-cysteate product. nih.govresearchgate.net

The substrate specificity of these racemases is crucial for their biological function. In the proposed pathway in B. wadsworthia, L-cysteate is first transported into the cell and then converted to D-cysteate by the cysteate racemase (BwCuyB). nih.gov This D-enantiomer is the preferred substrate for the subsequent enzyme in the pathway, a D-cysteate sulfo-lyase (BwCuyA), highlighting the stereospecificity of the entire metabolic sequence. nih.gov

Table 2: Characterized Cysteate Racemase

| Enzyme Name | Organism | Function | Cofactor Requirement | Reference |

|---|---|---|---|---|

| Cysteate Racemase (BwCuyB) | Bilophila wadsworthia | Isomerization of L-cysteate to D-cysteate | PLP-independent | nih.gov |

| Serine Racemase | Mammals | Racemization of L-cysteine to D-cysteine | Pyridoxal phosphate (PLP) | nih.govnih.gov |

Enantioselective Recognition and Interactions by Biological Macromolecules

The specific recognition of one enantiomer over the other is a fundamental principle of molecular biology, governing interactions from enzyme-substrate binding to receptor signaling. acs.org Biological systems exhibit a high degree of stereoselectivity, and macromolecules like enzymes and receptors are precisely structured to interact preferentially with either the D- or L-form of a chiral molecule.

A clear example of this enantioselective recognition is found in the L-cysteate degradation pathway of B. wadsworthia. The enzyme D-cysteate sulfo-lyase (BwCuyA), which catalyzes the cleavage of cysteate into pyruvate (B1213749), ammonia (B1221849), and sulfite (B76179), demonstrates a strong preference for D-cysteate. nih.govresearchgate.net The catalytic efficiency (kcat/KM) of BwCuyA for D-cysteate is significantly higher than for L-cysteate. nih.gov This pronounced selectivity ensures that the metabolic pathway proceeds efficiently once the L-enantiomer has been converted to the D-form by the cysteate racemase. Structural modeling of the BwCuyA enzyme has helped to explain this strong preference for the D-isomer at the molecular level. nih.gov

This type of enantioselective interaction is not unique. In mammals, D-cysteine has been shown to interact with specific cellular proteins, such as the Myristoylated Alanine-Rich C Kinase Substrate (MARCKS), to regulate signaling pathways involved in neural cell proliferation. nih.gov While the direct interaction of D-cysteic acid with a specific mammalian receptor has yet to be fully elucidated, the established roles of other D-amino acids suggest that such specific recognition events are likely. For example, L-cysteic acid is known to act as an agonist at several metabotropic glutamate (B1630785) receptors (mGluRs), and it is plausible that this compound could have distinct interactions within these or other receptor systems. sigmaaldrich.com

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| L-Cysteic acid |

| D-Cysteine |

| L-Cysteine |

| Pyruvate |

| Ammonia |

| Sulfite |

| D-Serine |

| L-Serine |

| Myristoylated Alanine-Rich C Kinase Substrate (MARCKS) |

| Glutamate |

| Methionine |

Oxidative Pathways Leading to Cysteic Acid Formation from Cysteine

Cysteic acid is an amino acid that results from the oxidation of cysteine, a process where the thiol group is fully oxidized to a sulfonic acid/sulfonate group. atamanchemicals.comatamankimya.comwikipedia.org This transformation can occur through various mechanisms within biological systems.

The formation of cysteic acid from cysteine is a multi-step oxidative process that can be catalyzed by enzymes or occur non-enzymatically.

Enzymatic Oxidation: The primary enzymatic pathway involves the enzyme Cysteine Dioxygenase (CDO), an iron-dependent thiol dioxygenase. nih.govresearchgate.net CDO catalyzes the initial and rate-limiting step in cysteine catabolism, oxidizing the sulfhydryl group of L-cysteine to produce L-cysteine sulfinic acid. nih.govcore.ac.ukresearchgate.net This intermediate can then undergo further oxidation to form L-cysteic acid. emerald.com While CDO is highly specific for its role in converting L-cysteine to cysteine sulfinic acid, this initial step is crucial for the subsequent formation of cysteic acid in many metabolic pathways. nih.govtaylorandfrancis.com

Non-Enzymatic Oxidation: Cysteine can also be oxidized to cysteic acid without direct enzymatic catalysis. This process is often mediated by reactive oxygen species (ROS) such as hydrogen peroxide. nih.govmdpi.com The oxidation proceeds through several transient intermediates. The initial product is a sulfenic acid (Cys-SOH), which is a labile species. nih.govportlandpress.comresearchgate.net Further oxidation leads to the formation of a more stable sulfinic acid (Cys-SO2H), and ultimately, the fully oxidized sulfonic acid (Cys-SO3H), which is cysteic acid. mdpi.compnas.org This non-enzymatic oxidation can be accelerated by the presence of transition metals like copper (Cu²⁺) and iron (Fe³⁺). atamanchemicals.comatamankimya.com

Table 1: Mechanisms of Cysteine Oxidation to Cysteic Acid

| Mechanism Type | Description | Key Mediators/Enzymes | Intermediates | References |

|---|---|---|---|---|

| Enzymatic | Stepwise oxidation catalyzed by specific enzymes. | Cysteine Dioxygenase (CDO) | L-Cysteine Sulfinic Acid | nih.govcore.ac.ukemerald.comtaylorandfrancis.com |

| Non-Enzymatic | Oxidation by reactive species or metal catalysts. | Reactive Oxygen Species (ROS), Transition Metals (Cu²⁺, Fe³⁺) | Sulfenic Acid, Sulfinic Acid | atamanchemicals.comatamankimya.comnih.govmdpi.comportlandpress.com |

This compound Catabolism and Dissimilatory Pathways

This compound can be broken down by various microorganisms, which utilize it as a source of essential elements like sulfur, carbon, and nitrogen. nih.govmicrobiologyresearch.org

A key pathway for this compound degradation involves a specific enzyme known as sulfo-lyase. nih.govresearchgate.net Research on bacteria, including the human intestinal pathobiont Bilophila wadsworthia and the marine bacterium Silicibacter pomeroyi, has identified a pyridoxal 5'-phosphate (PLP)-dependent enzyme, CuyA, which was initially termed L-cysteate sulfo-lyase. researchgate.netd-nb.info However, recent studies have demonstrated that this enzyme exhibits a strong preference for D-cysteate over its L-isomer. nih.govresearchgate.net

In some bacteria, the degradation pathway begins with the isomerization of L-cysteate to D-cysteate, a reaction catalyzed by a racemase named CuyB. nih.govrsc.org The D-cysteate is then cleaved by the D-cysteate sulfo-lyase (CuyA). This enzymatic reaction breaks a carbon-sulfur bond, resulting in the release of three primary products: pyruvate, sulfite (HSO₃⁻), and ammonia (NH₃). wikipedia.orgnih.govexpasy.orgqmul.ac.uk

Table 2: D-Cysteate Catabolism via Sulfo-lyase

| Enzyme | Substrate(s) | Products | Cofactor | References |

|---|---|---|---|---|

| Cysteate Racemase (CuyB) | L-Cysteate | D-Cysteate | - | nih.govrsc.org |

| D-Cysteate Sulfo-lyase (CuyA) | D-Cysteate, H₂O | Pyruvate, Sulfite, Ammonia | Pyridoxal 5'-phosphate (PLP) | nih.govresearchgate.netexpasy.orgqmul.ac.uk |

The degradation of D-cysteate by sulfo-lyase (CuyA) is not a single-step conversion to the final products but involves the formation of unstable intermediates. After the initial cleavage of D-cysteate, an enamine product, 2-aminoprop-2-enoate, is released along with sulfite. expasy.orgqmul.ac.uk This enamine is unstable and spontaneously tautomerizes into its imine form, 2-iminopropanoate. expasy.orgqmul.ac.uk Subsequently, this imine undergoes hydrolytic deamination, a reaction that can occur spontaneously or be catalyzed, to yield the final products of pyruvate and ammonia. expasy.orgqmul.ac.uk

Table 3: Intermediate Metabolites in D-Cysteate Degradation

| Step | Precursor | Intermediate Metabolite | Enzyme/Process | References |

|---|---|---|---|---|

| 1 | L-Cysteate | D-Cysteate | Cysteate Racemase (CuyB) | nih.govrsc.org |

| 2 | D-Cysteate | 2-Aminoprop-2-enoate | D-Cysteate Sulfo-lyase (CuyA) | expasy.orgqmul.ac.uk |

| 3 | 2-Aminoprop-2-enoate | 2-Iminopropanoate | Spontaneous Tautomerization | expasy.orgqmul.ac.uk |

| 4 | 2-Iminopropanoate | Pyruvate + Ammonia | Spontaneous Hydrolysis | expasy.orgqmul.ac.uk |

Sulfo-lyase Mediated Cleavage of D-Cysteate and Products (e.g., Pyruvate, Sulfite, Ammonia)

This compound's Role in Taurine (B1682933) Biosynthesis Pathways Across Species

Taurine is a vital sulfonic acid involved in numerous physiological processes. uanl.mx Its biosynthesis primarily originates from the sulfur-containing amino acid cysteine, following distinct pathways that vary across different species. wikipedia.orgmdpi.com

The two principal routes for taurine synthesis from cysteine are the L-cysteine sulfinic acid pathway and the L-cysteic acid pathway. It is important to note that these established biosynthetic pathways predominantly utilize the L-isomers of the precursor amino acids.

L-Cysteine Sulfinic Acid Pathway: This is the major pathway for taurine synthesis in mammals and many other animals. emerald.comwikipedia.org The process involves three key enzymatic steps:

Oxidation: L-cysteine is oxidized to L-cysteine sulfinic acid by the enzyme cysteine dioxygenase (CDO). nih.govwikipedia.org

Decarboxylation: L-cysteine sulfinic acid is then decarboxylated by cysteine sulfinic acid decarboxylase (CSAD), also known as sulfoalanine decarboxylase, to form hypotaurine (B1206854). taylorandfrancis.comwikipedia.orgwikipedia.org

Oxidation: Finally, hypotaurine is oxidized to taurine. wikipedia.orguanl.mx

L-Cysteic Acid Pathway: This pathway is an alternative route found in some organisms, including certain fish and microalgae. atamanchemicals.comatamankimya.comuanl.mx It differs from the primary mammalian pathway in the sequence of oxidation and decarboxylation:

Oxidation: L-cysteine is first oxidized to L-cysteic acid. emerald.comuanl.mx

Decarboxylation: L-cysteic acid is then directly decarboxylated to taurine. emerald.comuanl.mx This reaction is catalyzed by a decarboxylase, which in some species is believed to be the same enzyme as CSAD, although it may be referred to as cysteic acid decarboxylase (CAD). emerald.comsemanticscholar.orgresearchgate.net Human CSAD has been shown to be capable of decarboxylating L-cysteic acid, though with much lower efficiency compared to its primary substrate, L-cysteine sulfinic acid. semanticscholar.org

While this compound is a key substrate for catabolic pathways in certain bacteria, its direct role as a precursor in taurine biosynthesis is not established; this role is primarily attributed to L-cysteic acid.

Table 4: Comparison of Taurine Biosynthesis Pathways

| Feature | L-Cysteine Sulfinic Acid Pathway | L-Cysteic Acid Pathway | References |

|---|---|---|---|

| Primary Organisms | Mammals, most animals | Some fish, microalgae | atamanchemicals.comatamankimya.comemerald.comwikipedia.orguanl.mx |

| First Intermediate | L-Cysteine Sulfinic Acid | L-Cysteic Acid | emerald.comwikipedia.org |

| Second Intermediate | Hypotaurine | None (direct to taurine) | emerald.comwikipedia.org |

| Key Enzymes | Cysteine Dioxygenase (CDO), Cysteine Sulfinic Acid Decarboxylase (CSAD) | Cysteine oxidase(s), Cysteic Acid Decarboxylase (CAD)/CSAD | nih.govemerald.comwikipedia.orguanl.mxsemanticscholar.org |

| Final Step | Oxidation of hypotaurine | Decarboxylation of L-cysteic acid | emerald.comwikipedia.orguanl.mx |

Interspecies Variations in this compound Metabolism and Utilization

This compound, the D-stereoisomer of the sulfonic acid analog of cysteine, is present across diverse biological systems, from bacteria to mammals. atamanchemicals.comatamanchemicals.com Its metabolic pathways and physiological roles, however, exhibit significant variations among different species. The utilization of this compound is intricately linked to the specific enzymatic machinery possessed by an organism, reflecting distinct evolutionary adaptations to sulfur metabolism.

Metabolism in Bacteria

Certain bacteria have developed specific pathways to metabolize this compound, often as part of their strategy to utilize organosulfonates as a source of essential elements like sulfur, carbon, and nitrogen. nih.gov A notable example is the human intestinal pathobiont, Bilophila wadsworthia. This sulfite-reducing bacterium can dissimilate L-cysteate by first converting it to D-cysteate. nih.gov

The process in B. wadsworthia involves a two-step enzymatic reaction:

Isomerization: A cysteate racemase (BwCuyB) isomerizes L-cysteate into D-cysteate. nih.gov

Cleavage: A D-cysteate sulfo-lyase (BwCuyA), which is highly specific for the D-isomer, then cleaves D-cysteate to yield pyruvate, ammonia, and sulfite. nih.gov

This pathway is not unique to B. wadsworthia. Homologs of the D-cysteate sulfo-lyase have been identified in various other bacteria, including the marine bacterium Silicibacter pomeroyi (SpCuyA), which also demonstrates a strong preference for D-cysteate. nih.gov The presence of these enzymes in numerous sulfate- and sulfite-reducing bacteria suggests that D-cysteate degradation is a relevant metabolic process in various anaerobic environments. nih.gov

Bacterial Enzymes in this compound Metabolism

| Enzyme | Organism Example | Function | End Products |

|---|---|---|---|

| Cysteate Racemase (e.g., BwCuyB) | Bilophila wadsworthia | Isomerization of L-cysteate to D-cysteate | This compound |

| D-Cysteate Sulfo-lyase (e.g., BwCuyA, SpCuyA) | Bilophila wadsworthia, Silicibacter pomeroyi | Cleavage of D-cysteate | Pyruvate, Ammonia, Sulfite |

Metabolism in Eukaryotes

In eukaryotic organisms, the metabolism of cysteic acid, including the D-isomer, shows considerable divergence between different kingdoms and even between species within the same class.

Animals and Mammals

In most animals, the primary pathway for taurine biosynthesis originates from cysteine sulfinate, not cysteic acid. atamanchemicals.comebi.ac.ukwikipedia.org Cysteine is first oxidized to cysteine sulfinate, which is then decarboxylated to hypotaurine and subsequently oxidized to taurine. nih.gov

However, cysteic acid can serve as an alternative precursor for taurine in some species. In humans, this compound is implicated in the broader taurine and hypotaurine metabolic network. atamanchemicals.comatamanchemicals.com It can be converted to taurine through the action of enzymes such as cysteine sulfinic acid decarboxylase and glutamate decarboxylase 1. atamanchemicals.comatamanchemicals.com A notable interspecies difference is seen in felines; dietary cysteic acid has been shown to be a viable precursor for taurine synthesis in cats. nih.govebi.ac.uk In contrast, animal studies have indicated that L-cysteic acid does not have a cysteine-sparing effect, meaning it cannot replace dietary cysteine. nih.gov

Fish

Microalgae

In contrast to animals, cysteic acid is a direct and significant biosynthetic precursor to the osmolyte taurine in microalgae. atamanchemicals.comatamanchemicals.comebi.ac.ukwikipedia.org L-cysteate is also considered a key intermediate in the synthesis of other sulfonate osmolytes, such as isethionate and sulfolactate, in marine phytoplankton. nih.gov

Comparative Metabolic Fate of this compound Across Species

| Organism Group | Primary Role/Fate of this compound | Key Metabolic Pathway/Enzyme | Primary End Product |

|---|---|---|---|

| Bacteria (e.g., B. wadsworthia) | Metabolized as a source of sulfur, carbon, and nitrogen. nih.gov | D-Cysteate Sulfo-lyase nih.gov | Pyruvate, Sulfite nih.gov |

| Mammals (General) | Minor precursor to taurine; primary pathway is via cysteine sulfinate. ebi.ac.ukwikipedia.org | Cysteine Sulfinic Acid Decarboxylase atamanchemicals.comatamanchemicals.com | Taurine normalesup.org |

| Cats | Serves as a dietary precursor for taurine. nih.govebi.ac.uk | Decarboxylation ebi.ac.uk | Taurine ebi.ac.uk |

| Fish (Species-dependent) | Precursor for taurine synthesis. researchgate.net | Cysteic Acid Pathway researchgate.net | Taurine researchgate.net |

| Microalgae | Major biosynthetic precursor to taurine. atamanchemicals.comebi.ac.ukwikipedia.org | Decarboxylation | Taurine |

Analytical Techniques for Detection and Quantification

The accurate detection and quantification of D-cysteic acid are essential for studying its biological roles. Various analytical techniques are employed for this purpose.

High-performance liquid chromatography (HPLC) is a widely used method. psu.eduresearchgate.net Specifically, reversed-phase HPLC (RP-HPLC) has been developed to separate and quantify enantiomers of cysteic acid. psu.edu This often involves pre-column derivatization to create diastereomers that can be resolved on a chiral stationary phase. cabidigitallibrary.org

Ion-exchange chromatography (IEC) is another robust method for amino acid analysis, including cysteic acid. europa.eualtabioscience.com In this technique, amino acids are separated based on their charge properties. Post-column derivatization with reagents like ninhydrin (B49086) allows for photometric detection. europa.eualtabioscience.com

Enzymology and Regulatory Mechanisms Governing D Cysteic Acid Metabolism

Identification and Characterization of D-Cysteate Metabolizing Enzymes

The enzymatic machinery for D-cysteic acid metabolism has been identified primarily in bacteria. This pathway is centered around two key enzymatic activities: a racemase that produces D-cysteate and a lyase that degrades it.

A critical enzyme in this pathway is D-cysteate sulfo-lyase. Initially, an enzyme from the marine bacterium Silicibacter pomeroyi (SpCuyA) was characterized as an L-cysteate sulfo-lyase. researchgate.netd-nb.info However, subsequent research on the homologous enzyme from the human intestinal pathobiont Bilophila wadsworthia (BwCuyA) revealed a strong and distinct preference for the D-enantiomer of cysteate. researchgate.netnih.gov Re-evaluation of SpCuyA confirmed that it too exhibits a significant selectivity for D-cysteate, establishing its primary role as a D-cysteate sulfo-lyase. researchgate.netnih.gov

Functionally, D-cysteate sulfo-lyase, encoded by the cuyA gene, catalyzes the cleavage of D-cysteate into pyruvate (B1213749), ammonia (B1221849), and sulfite (B76179). researchgate.netnih.govuniprot.org This desulfonation and deamination reaction is a key step in the dissimilation of cysteate. researchgate.net

From a structural standpoint, D-cysteate sulfo-lyase (CuyA) belongs to the pyridoxal (B1214274) 5'-phosphate (PLP)-dependent family of enzymes. d-nb.infonih.govuniprot.org Protein structural modeling has been employed to understand the basis for its strong stereoselectivity for D-cysteate over L-cysteate. researchgate.net These models, when compared with the crystal structures of related enzymes like D-cysteine desulfhydrase, show conservation of several substrate-binding residues. A critical tyrosine residue is believed to be instrumental in catalyzing a stereoselective α-deprotonation, which accounts for the enzyme's preference for the D-isomer. nih.gov

The discovery of D-cysteate sulfo-lyase's high specificity necessitated the existence of an enzyme capable of producing D-cysteate from the more common L-cysteate. This led to the identification of a cysteate racemase (BwCuyB in B. wadsworthia). researchgate.netnih.gov This enzyme catalyzes the isomerization of L-cysteate to D-cysteate, thereby providing the specific substrate required by D-cysteate sulfo-lyase (BwCuyA). researchgate.netnih.gov The presence of genes for both the racemase (CuyB) and the D-cysteate sulfo-lyase (CuyA) in diverse bacteria suggests this is a common pathway for cysteate degradation. researchgate.netnih.gov

The catalytic mechanisms of amino acid racemases vary. Many are dependent on a pyridoxal 5'-phosphate (PLP) cofactor, which acts as an electron sink to stabilize a carbanionic intermediate. thieme-connect.de However, a significant number of amino acid racemases, such as proline, glutamate (B1630785), and aspartate racemases, are PLP-independent. acs.orgebi.ac.uk These enzymes typically employ a "two-base" catalytic mechanism. thieme-connect.deacs.org This mechanism involves two catalytic cysteine residues. acs.org One cysteine, in its thiolate form, acts as a base to abstract the α-proton from the substrate, forming a planar carbanionic intermediate. The second cysteine residue then acts as an acid, donating a proton to the opposite face of the intermediate, resulting in the inversion of stereochemistry. thieme-connect.deacs.orgnih.gov The activity of the B. wadsworthia cysteate racemase has been confirmed using deuterium (B1214612) exchange assays, which track the incorporation of deuterium from D₂O into the product. researchgate.net

D-Cysteate Sulfo-lyases: Structural and Functional Attributes

Enzyme Kinetics and Substrate Selectivity for this compound

Kinetic studies of D-cysteate sulfo-lyase from Bilophila wadsworthia (BwCuyA) have quantified its efficiency and specificity. The enzyme exhibits Michaelis-Menten kinetics with its preferred substrate, this compound. The determined apparent kinetic parameters are a kcat of 4.6 ± 0.1 s⁻¹ and a KM of 0.6 ± 0.0 mM. nih.gov

The substrate selectivity of D-cysteate sulfo-lyases is pronounced, with a strong preference for D-cysteate. BwCuyA shows nearly 50-fold higher catalytic activity for D-cysteate compared to L-cysteate. nih.gov Similarly, the enzyme from Silicibacter pomeroyi (SpCuyA) demonstrates an even greater preference, with activity for D-cysteate being approximately 100-fold higher than for L-cysteate. nih.gov Both enzymes show minimal to no activity with other structurally similar compounds. nih.gov

| Enzyme | Substrate | Relative Activity (%) | kcat (s⁻¹) | KM (mM) |

| BwCuyA | D-Cysteate | 100 | 4.6 | 0.6 |

| L-Cysteate | ~2 | - | - | |

| D-Serine | ~17 | - | - | |

| D-Cysteine | ~4 | - | - | |

| L-Cysteine | 0 | - | - | |

| L-Serine | 0 | - | - | |

| D-Alanine | 0 | - | - | |

| L-Alanine | 0 | - | - | |

| SpCuyA | D-Cysteate | 100 | - | - |

| L-Cysteate | ~1 | - | - | |

| D-Cysteine | ~4 | - | - | |

| L-Cysteine | 0 | - | - |

Table 1: Substrate Specificity and Kinetic Parameters of D-Cysteate Sulfo-lyases. Data derived from studies on BwCuyA from B. wadsworthia and SpCuyA from S. pomeroyi. nih.gov Relative activity for BwCuyA is based on kobs values of 3 s⁻¹ for D-cysteate and 0.06 s⁻¹ for L-cysteate. nih.gov Relative activity for SpCuyA is based on kobs values of 5 s⁻¹ for D-cysteate and 0.05 s⁻¹ for L-cysteate. nih.gov

Cofactor Requirements and Catalytic Strategies of this compound Enzymes

The catalytic activity of D-cysteate sulfo-lyase (CuyA) is strictly dependent on the cofactor pyridoxal 5'-phosphate (PLP). d-nb.infouniprot.orgrsc.org This vitamin B6 derivative is essential for the enzyme's function, which involves both deamination and desulfonation. uniprot.orgrsc.org In the active site, PLP forms a Schiff base (internal aldimine) with a lysine (B10760008) residue. Upon substrate binding, a new Schiff base (external aldimine) is formed with the amino group of D-cysteate. The electron-withdrawing capacity of the pyridinium (B92312) ring of PLP facilitates the cleavage of bonds at the Cα atom, enabling the elimination of the sulfite group and the amino group to ultimately yield pyruvate. thieme-connect.de

Cysteate racemases, as a class, can utilize different catalytic strategies. While some amino acid racemases are PLP-dependent, others, like the one proposed for cysteate, may be PLP-independent. researchgate.netthieme-connect.deacs.org The PLP-independent strategy relies on a two-base mechanism with a pair of catalytic cysteine residues at the active site. thieme-connect.deacs.org These residues act as a catalytic dyad to shuttle a proton, thereby inverting the stereocenter through a stabilized carbanionic intermediate without the need for a PLP cofactor. thieme-connect.deebi.ac.uk

Transcriptional and Post-Translational Regulation of this compound Metabolic Enzymes

The expression of enzymes involved in this compound metabolism is subject to regulation at the transcriptional level. In B. wadsworthia, the growth of the bacterium with cysteate as an electron acceptor leads to the induction of the D-cysteate sulfo-lyase (BwCuyA). researchgate.netnih.gov Similarly, in Roseovarius nubinhibens, CuyA expression is induced during growth on either sulfolactate or cysteate. uniprot.org In S. pomeroyi, the gene for the sulfo-lyase (cuyA) is co-transcribed with cuyZ, a gene encoding a putative sulfite exporter, suggesting a coordinated regulation of the degradation pathway and the management of its products. d-nb.info

While specific post-translational modifications (PTMs) for D-cysteate metabolizing enzymes have not been extensively detailed, the presence of critical cysteine residues in the proposed mechanism of PLP-independent racemases suggests a potential for redox regulation. acs.org Cysteine residues in proteins are common targets for a variety of PTMs, including oxidation (sulfenylation, sulfinylation, sulfonylation), which can be reversible and can modulate enzyme activity in response to cellular redox status. mdpi.comfrontiersin.org Such modifications could fine-tune the activity of the racemase, although this remains a subject for further investigation. The regulation of protein function through PTMs is a widespread cellular strategy, affecting protein structure, function, and stability. nih.govbeckman.com

Cellular Transport and Distribution of D Cysteic Acid

Transporter Systems Mediating D-Cysteic Acid Uptake and Efflux

The cellular uptake and efflux of this compound are primarily handled by members of the solute carrier (SLC) superfamily, particularly the Excitatory Amino Acid Transporters (EAATs). aimspress.com These transporters are responsible for the movement of acidic amino acids across plasma membranes. nih.gov this compound, as a structural analog of the excitatory amino acid L-aspartate, is recognized as a substrate by these transport systems. acnp.org The transport process mediated by EAATs is typically secondary active transport, utilizing ion gradients (such as Na⁺ and K⁺) to move amino acids into the cell against their concentration gradient. aimspress.com

Research has demonstrated that this compound can act as a competitive inhibitor for the bacterial aspartate:alanine antiporter (AspT), indicating its interaction with amino acid transport systems beyond the well-known EAATs. researchgate.net Additionally, studies on taurine (B1682933) transport have shown that cysteic acid can significantly inhibit the uptake of taurine in cultured neurons, suggesting an interaction with taurine transporters. atamanchemicals.com

The family of Excitatory Amino Acid Transporters (EAATs), which includes five subtypes (EAAT1 to EAAT5), are the principal mediators of glutamate (B1630785) and aspartate transport in the central nervous system. aimspress.comnih.gov Cysteic acid is a known substrate for these transporters. nih.govnih.gov The specificity of these transporters is conferred by structural features, such as a conserved positively charged arginine residue within the binding site that interacts with the negatively charged side chains of acidic amino acids. nih.gov

While detailed kinetic data specifically for this compound across all EAAT subtypes is not extensively documented in comparative studies, the general transportability of cysteic acid (often not specifying the isomer) has been established. For instance, functional analyses of human EAAT1, EAAT2, and EAAT3 cloned from the motor cortex showed that L-cysteic acid was an effective inhibitor of L-glutamate uptake, implying it is a substrate. jneurosci.org The inhibitory potency of L-cysteic acid was found to be in the low micromolar range for these subtypes. jneurosci.org EAATs can transport both L- and D-isomers of aspartate, suggesting that this compound is also a likely substrate for these transporters. nih.govnih.gov The neuronal transporter EAAT3, in particular, is noted for its ability to transport a broader range of substrates, including cysteine. nih.govnih.gov

Table 1: Inhibitory Potency of L-Cysteic Acid on Human EAAT Subtypes This table is based on data for L-Cysteic acid as a proxy for the family's interaction with cysteic acid isomers.

| Transporter Subtype | Kᵢ for L-Glutamate Uptake (µM) |

| EAAT1 | 71 |

| EAAT2 | 120 |

| EAAT3 | 68 |

| Data sourced from functional analyses of EAAT subtypes expressed in COS-7 cells. jneurosci.org |

Intracellular Localization and Compartmentalization of this compound

Following transport into the cell, this compound is expected to be localized primarily in the cytoplasm, where enzymes for its subsequent metabolism are situated. atamanchemicals.comhmdb.ca As a precursor in the biosynthesis of taurine, this compound would need to be available in the cytoplasmic compartment to interact with enzymes like cysteine sulfinic acid decarboxylase or glutamate decarboxylase 1. atamanchemicals.comhmdb.ca

The distribution of the transporters themselves provides clues to the cellular compartments where this compound might accumulate. EAAT1 and EAAT2 are predominantly found on glial cells, whereas EAAT3 is considered a more neuron-specific transporter. researchgate.netarvojournals.org Therefore, in the central nervous system, this compound would be taken up into both astrocytes and neurons. The intracellular fate may differ between these cell types; for example, in neurons, it could be involved in metabolic pathways like taurine synthesis. atamanchemicals.com

While direct evidence for the compartmentalization of this compound within specific organelles is limited, the general understanding of amino acid metabolism places it within the cytosol. Some proteins are known to undergo post-translational modification where cysteine residues are oxidized to cysteic acid, and these modified proteins can have specific subcellular localizations. mdpi.comresearchgate.net However, the localization of the free amino acid this compound after transport is largely inferred from its metabolic roles. atamanchemicals.comhmdb.ca

Interplay between this compound Transport and Other Amino Acid Transport Systems

The transport of this compound does not occur in isolation and can influence or be influenced by other amino acid transport systems.

One significant interaction is with the transport of taurine. Research has shown that both cysteic acid and cysteine sulfinic acid, which are metabolic intermediates in one of the brain's taurine biosynthesis pathways, can significantly reduce the uptake of taurine in cultured neurons. atamanchemicals.com This suggests a competitive or interactive relationship at the level of the taurine transporter.

Another example of interplay is with the cystine/glutamate antiporter (system Xc-). There can be a functional coupling between EAATs and system Xc-. For instance, glutamate exported by system Xc- can be taken up by EAATs, and in some cellular models, an upregulation of EAAT3 has been observed alongside a decrease in system Xc- expression, suggesting a compensatory mechanism to maintain cysteine uptake for antioxidant synthesis. nih.gov

Furthermore, in bacterial systems, this compound has been identified as a competitive inhibitor of the aspartate:alanine antiporter (AspT). researchgate.net This transporter exchanges L-aspartate for L-alanine. The ability of this compound to inhibit both L-aspartate and L-alanine self-exchange reactions indicates that it can access the substrate binding site of this transporter family. researchgate.net

In renal transport, two systems for cystine uptake have been identified in isolated renal cortical tubules. nih.gov The low-affinity system is shared with dibasic amino acids like lysine (B10760008), ornithine, and arginine. nih.gov Given the structural similarities, it is plausible that this compound could interact with these systems, although direct studies are lacking.

Table 2: Summary of this compound Interactions with Other Amino Acid Transporters

| Interacting Transporter System | Nature of Interaction | Biological Context | Reference(s) |

| Taurine Transporter | Inhibition of taurine uptake | Cultured neurons | atamanchemicals.com |

| Aspartate:Alanine Antiporter (AspT) | Competitive inhibition | Bacterial systems | researchgate.net |

| System Xc- (Cystine/Glutamate Antiporter) | Functional interplay with EAATs | Cellular models (e.g., Huntington's) | nih.gov |

| Renal Dibasic Amino Acid Transporters | Potential interaction (inferred) | Renal tubules | nih.gov |

Neurobiological Research: Mechanistic Insights and Preclinical Models Involving D Cysteic Acid

D-Cysteic Acid as an Excitatory Amino Acid Analog in Central Nervous System Studies

This compound, the D-stereoisomer of cysteic acid, is recognized in neurobiological research as an excitatory amino acid (EAA) analog. Structurally, it is a sulfur-containing amino acid, analogous to the neurotransmitter L-aspartate and L-cysteine sulfinic acid. atamanchemicals.comsigmaaldrich.com Its chemical makeup, featuring a sulfonic acid group instead of a second carboxylic acid group, allows it to interact with systems designed for endogenous excitatory amino acids like L-glutamate, the primary excitatory neurotransmitter in the mammalian central nervous system (CNS). acnp.org

The excitatory nature of sulfur-containing amino acids has been a subject of study for decades. researchgate.net this compound, specifically, is considered a mixed agonist whose actions are predominantly mediated through the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. ucl.ac.uk This interaction positions this compound as a valuable tool for probing the function and pharmacology of glutamate (B1630785) receptor systems. Furthermore, cysteic acid and related compounds are known substrates for excitatory amino acid transporters (EAATs), the system responsible for clearing glutamate from the synapse, highlighting its integration into the broader mechanisms of EAA homeostasis. acnp.orgnih.gov Its role as a potential neurotoxin, mediated by these same excitatory pathways, has also been noted. pnas.org

Receptor Interactions and Pharmacological Characterization in Preclinical Settings

The pharmacological profile of cysteic acid has been characterized through its interactions with the major classes of glutamate receptors: the ionotropic NMDA receptors and the metabotropic glutamate receptors (mGluRs). While much of the specific research on mGluRs has focused on the L-isomer, studies on NMDA receptors have confirmed the activity of this compound. This differential focus underscores the stereoselectivity of these receptor systems.

Agonist Activity at Metabotropic Glutamate Receptors (mGluRs)

Preclinical research has extensively documented the activity of L-cysteic acid as a potent and effective agonist at several subtypes of metabotropic glutamate receptors. sigmaaldrich.comsigmaaldrich.com In cellular expression systems, L-cysteic acid has been shown to activate multiple mGluRs, leading to downstream signaling events. nih.govresearchgate.net

Specifically, L-cysteic acid activates Group I mGluRs (mGluR1 and mGluR5), which are coupled to the Gq protein, stimulating phosphoinositide (PI) hydrolysis. nih.govresearchgate.net It also activates Group II (mGluR2) and Group III (mGluR4, mGluR6, mGluR8) receptors, which are coupled to Gi/o proteins and act to inhibit the production of cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net

One study classified L-cysteic acid as an "unbiased" agonist at the mGlu1a receptor, meaning it activates both the canonical G-protein-dependent signaling pathway and the β-arrestin-dependent pathway. nih.gov This is in contrast to other agonists like DHPG, which show a bias toward G-protein signaling. nih.gov

It is crucial to note that while the data for L-cysteic acid are robust, equivalent pharmacological studies characterizing the specific agonist activity of This compound at mGluR subtypes are not prominent in the available scientific literature. The activity of its enantiomer, however, establishes that the cysteic acid structure is a viable ligand for these receptors.

| Receptor Subtype | Agonist | Action | Potency (EC50) | Reference |

| mGlu1a | L-Cysteic acid | Stimulation of PI hydrolysis | ~100 µM | nih.gov |

| mGlu1 | L-Cysteic acid | Stimulation of PI hydrolysis | - | researchgate.net |

| mGlu2 | L-Cysteic acid | Inhibition of cAMP formation | - | researchgate.net |

| mGlu4 | L-Cysteic acid | Inhibition of cAMP formation | - | researchgate.net |

| mGlu5 | L-Cysteic acid | Stimulation of PI hydrolysis | - | researchgate.net |

| mGlu6 | L-Cysteic acid | Inhibition of cAMP formation | - | researchgate.net |

| mGlu8 | L-Cysteic acid | Inhibition of cAMP formation | - | researchgate.net |

Interactions with N-Methyl-D-Aspartate (NMDA) Receptors

Unlike the research on mGluRs, studies have specifically identified This compound as an agonist at the NMDA receptor. ucl.ac.uk It is considered a mixed agonist whose excitatory effects in the CNS are primarily mediated through NMDA receptors. ucl.ac.uk The NMDA receptor is a ligand-gated ion channel critical for synaptic plasticity, learning, and memory, and its overactivation can lead to excitotoxicity. mdpi.com

The excitotoxic potential of cysteine and its metabolites, including cysteic acid, is linked to their action at the NMDA receptor. nih.gov While L-cysteate has also been shown to be a full, albeit low-potency, agonist at NMDA receptors, the confirmation of this compound's activity at this site is significant. jneurosci.org This interaction suggests that this compound can contribute to the modulation of synaptic events that are dependent on NMDA receptor activation, including the influx of Ca2+ which acts as a critical second messenger. acnp.org

Modulatory Roles in Neurotransmitter Systems and Synaptic Plasticity in Preclinical Models

Through its action on glutamate receptors, this compound is positioned to play a modulatory role in neurotransmitter systems and synaptic plasticity. Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory and relies heavily on NMDA and metabotropic glutamate receptors. nih.govresearchgate.net

Research using rat forebrain slices has shown that L-cysteic acid can enhance the electrically stimulated release of [3H]-D-aspartate, a marker for vesicular glutamate release. nih.govnih.gov This effect was found to be mediated by the mGlu5 receptor subtype, indicating that L-cysteic acid can act at presynaptic autoreceptors to positively modulate the release of excitatory neurotransmitters. nih.gov This finding demonstrates a clear modulatory role for the cysteic acid molecule in regulating synaptic strength.

Given that This compound acts as an agonist at NMDA receptors, it is directly implicated in NMDA-dependent forms of synaptic plasticity, such as long-term potentiation (LTP) and long-term depression (LTD). ucl.ac.uk The activation of NMDA receptors is a cornerstone of Hebbian plasticity, where the influx of calcium through the receptor channel initiates downstream signaling cascades that lead to lasting changes in synaptic efficacy. acnp.org While direct studies demonstrating this compound-induced LTP or LTD are limited, its established role as an NMDA agonist provides a strong mechanistic basis for its involvement in these processes.

Investigation of this compound in In Vitro Neurobiological Models (e.g., neuronal cultures, brain slices)

The neurobiological effects of this compound and its analogs have been explored using various in vitro models that preserve key aspects of CNS structure and function.

Neuronal Cultures: Primary neuronal cultures and human-derived neuronal cell lines have been used to assess the effects of cysteic acid. In one study, the toxicity of cysteic acid (isomer not specified) was evaluated in different human neuronal cell lines, revealing cell-type-specific toxic responses. nih.gov For example, the TE 671 medulloblastoma cell line showed a high toxic response to cysteic acid, whereas the SK.N.SH neuroblastoma cell line exhibited a low toxic response. nih.gov This suggests that the downstream effects of activating excitatory pathways can vary significantly between different neuronal populations. In studies of the related compound D-cysteine, treatment of cultured mouse embryonic neural progenitor cells (NPCs) with D-cysteine was found to reduce their proliferation by approximately 50%, an effect not seen with D-serine or L-cysteine. biorxiv.orgnih.gov

| Cell Line / Culture Type | Compound | Finding | Reference |

| Human Neuroblastoma (SK.N.SH) | Cysteic Acid | Low toxic response | nih.gov |

| Human Medulloblastoma (TE 671) | Cysteic Acid | High toxic response | nih.gov |

| Human Glioblastoma (U-87 MG) | Cysteic Acid | Median toxic response | nih.gov |

| Mouse Embryonic NPCs | D-Cysteine | Reduced cell proliferation | biorxiv.orgnih.gov |

Brain Slices: Organotypic brain slice preparations, which maintain the three-dimensional cellular architecture of brain tissue, have been instrumental in elucidating the network-level effects of these compounds. For instance, studies using rat forebrain slices demonstrated that L-cysteic acid potentiates the release of excitatory amino acids from presynaptic terminals via mGlu5 receptors. nih.govnih.gov Other research has utilized hippocampal brain slices to study how glutamate transporter inhibition affects synaptic plasticity, a process relevant to the actions of this compound. mdpi.com Such preparations allow for the electrophysiological recording of synaptic events and their modulation, providing a functional context for the receptor-level interactions of this compound.

Exploration of this compound's Impact in Preclinical In Vivo Models of Neurological Function

The translation of in vitro findings to whole-organism models is a critical step in neurobiological research. While extensive in vivo studies focusing specifically on the neurological functions of this compound are not abundant, related research provides important context.

In one preclinical model, cysteic acid, as a metabolite and precursor of taurine (B1682933), was shown to enhance ethanol-induced sleep time in rodents, suggesting a CNS-depressant effect in that specific context, possibly through its conversion to taurine. mdpi.com

More recent developments point to the use of cysteic acid in creating tools for in vivo studies. A 2025 study reports on the development of cysteic acid-modified radioligands targeting the Fibroblast Activation Protein (FAP) for use in positron emission tomography (PET) imaging. researchgate.net While the target is not a neurotransmitter receptor, this work demonstrates the utility of the cysteic acid moiety in designing molecules for in vivo applications, including preclinical imaging of the brain.

Furthermore, in vivo studies on the related compound D-cysteine have provided significant insights. In neonatal knockout mice lacking the enzyme serine racemase (which also produces D-cysteine), the cerebral cortex exhibits overgrowth and abnormal lamination. nih.gov This finding strongly implicates endogenous D-cysteine as a physiological regulator of neural progenitor cell dynamics and cortical development in vivo. nih.gov These results suggest that D-amino acids, including potentially this compound, play important roles in the complex processes of brain development and function.

Involvement in Cellular Stress Responses and Redox Homeostasis

D-Cysteic Acid as a Biomarker or Indicator of Oxidative Damage to Cysteine Residues

The transformation of cysteine to cysteic acid is an irreversible oxidative process, making its detection a reliable indicator of significant oxidative stress. cambridge.orgwfu.edu Under conditions of intense oxidative pressure from reactive oxygen species (ROS) like hypochlorous acid (HOCl), the thiol group of cysteine is progressively oxidized. taylorandfrancis.com This oxidation proceeds from reversible states like sulfenic acid to the irreversible formation of sulfinic and finally sulfonic (cysteic) acid. cambridge.orgfrontiersin.org

The stability and irreversibility of this modification make cysteic acid a valuable biomarker for quantifying cumulative oxidative damage to proteins. aepromo.orgresearchgate.net For instance, studies on aging have identified cysteic acid as a major form of oxidized cysteine, with over 30% of cysteine residues in certain proteins from aged subjects being converted to this state. unimi.itnih.gov Its presence has been noted in various pathological conditions associated with oxidative stress, and its quantification helps in assessing the extent of protein damage. taylorandfrancis.comresearchgate.net The analysis of specific amino acid modifications, such as the conversion of cysteine to cysteic acid, provides insight into the history of oxidative insults a cell or tissue has endured. unimi.itnih.gov

Table 1: Cysteine Oxidation States and their Significance

| Oxidation State | Chemical Group | Reversibility | Biological Significance |

|---|---|---|---|

| Thiol (Reduced) | -SH | - | Active state, nucleophilic, antioxidant. frontiersin.orgwikipedia.org |

| Sulfenic Acid | -SOH | Reversible | Key intermediate in redox signaling. wfu.edufrontiersin.org |

| Sulfinic Acid | -SO₂H | Largely Irreversible | Indicator of higher oxidative stress. wfu.edufrontiersin.org |

| Cysteic Acid (Sulfonic Acid) | -SO₃H | Irreversible | Stable biomarker of severe, cumulative oxidative damage. cambridge.orgwfu.eduresearchgate.net |

Interplay with Cellular Antioxidant Defense Mechanisms and Glutathione (B108866) Metabolism

This compound metabolism is closely linked with the cellular antioxidant defense network, particularly glutathione (GSH) metabolism. nih.gov Glutathione, a tripeptide of glutamate (B1630785), cysteine, and glycine, is the most abundant non-protein thiol antioxidant in cells and is critical for detoxifying ROS. evereewomen.comnih.gov The availability of cysteine is the rate-limiting step for GSH synthesis. nih.gov

Research has shown that cysteic acid, when supplied through diet, can be metabolized to support and maintain normal levels of glutathione in the liver and blood. nih.govresearchgate.net In a rat model, dietary keratin, which is rich in cysteic acid, was found to be an effective protein source that maintained liver and blood glutathione concentrations, suggesting that the cysteic acid was metabolized and utilized in pathways that support GSH homeostasis. nih.govresearchgate.net This indicates a "sparing effect," where the provision of a cysteine derivative like cysteic acid helps preserve the cellular pool of cysteine for critical functions, including the synthesis of glutathione. nih.gov This interplay is vital, as the ratio of reduced to oxidized glutathione (GSH/GSSG) is a primary indicator of the cell's redox state. nih.gov

Contributions to Thiol Homeostasis and Redox Signaling Pathways

Thiol homeostasis, the balance between reduced (-SH) and oxidized (e.g., -S-S-) forms of thiols, is fundamental to cellular function and redox signaling. frontiersin.orgnih.gov Cysteine residues in proteins are key players in this process, acting as molecular switches whose oxidation state can modulate protein function and signaling pathways. cambridge.org

The oxidation of cysteine is a graded process. Reversible modifications, such as the formation of sulfenic acid or disulfides, are integral to normal physiological redox signaling. frontiersin.orgnih.gov However, under sustained oxidative stress, this reversible signaling can transition to irreversible damage, marked by the formation of cysteic acid. cambridge.org The generation of this compound signifies a terminal event in the oxidative pathway for a specific cysteine residue, effectively removing it from the pool of redox-active thiols. wfu.eduaepromo.org This irreversible loss can disrupt thiol homeostasis and permanently alter signaling pathways that rely on the redox cycling of that particular cysteine. While D-cysteine itself can act as a signaling molecule in the nervous system, the formation of this compound from protein residues represents a state of damage rather than regulated signaling. wikipedia.org

Effects on Protein Oxidation and Associated Cellular Signaling Cascades

The formation of this compound within a protein is a type of oxidative post-translational modification that can profoundly alter the protein's structure and function. cambridge.orgresearchgate.net Because the sulfonic acid group is bulky and negatively charged, its introduction in place of a thiol group can disrupt critical intramolecular and intermolecular interactions, such as hydrogen bonds and salt bridges. researchgate.net

Recent research using atomistic simulations on the SARS-CoV-2 spike protein demonstrated that the oxidation of cysteine residues to cysteic acid significantly impacts protein dynamics. researchgate.net This modification was found to lower the energy barrier for conformational changes in the protein's receptor-binding domain (RBD), which could potentially alter its function. researchgate.net Such structural changes induced by cysteic acid formation can lead to:

Loss of Function: The original biological activity of the protein, such as enzymatic catalysis, may be lost. cambridge.org

Gain of Toxic Function: The modified protein might acquire new, detrimental properties.

Altered Signaling: The protein's ability to participate in cellular signaling cascades can be compromised, leading to dysregulated cellular responses. frontiersin.org

The accumulation of proteins containing cysteic acid is a hallmark of oxidative damage and is linked to cellular aging and various pathologies. aepromo.orgnih.gov These irreversibly oxidized proteins are often targeted for degradation by cellular machinery, but if this clearance is inefficient, their accumulation can contribute to cellular dysfunction. aepromo.org

Advanced Analytical Methodologies for D Cysteic Acid in Biological Systems

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography serves as a cornerstone for the separation and quantification of D-cysteic acid from its L-enantiomer and other amino acids. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE) are powerful techniques employed for this purpose, often in conjunction with specific derivatization strategies to enhance separation and detection.

High-Performance Liquid Chromatography (HPLC) is a widely utilized method for the analysis of amino acids, including the enantiomers of cysteic acid. To achieve enantiomeric separation, chiral derivatization is a common and effective strategy. This involves reacting the amino acid with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral stationary phase.

One established method involves the oxidation of cysteine and cystine residues to cysteic acid, followed by hydrolysis and pre-column chiral derivatization. A notable chiral derivatizing agent is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.govnih.gov The resulting diastereomers can be effectively separated using reversed-phase HPLC. nih.gov Other chiral derivatizing agents that have been employed for the analysis of unusual amino acids and could be applicable to this compound include 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate (GITC), (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE), and o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC). nih.gov

The AccQ·Tag™ derivatization kit, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), is another attractive option for the analysis of free amino acids in complex samples when coupled with LC-MS/MS, offering speed, sensitivity, and reproducibility. rsc.orgwur.nl The hydrophobic tag allows for good chromatographic retention and separation on a reverse-phase C18 column. wur.nl

| Derivatizing Agent | Abbreviation | Common Application |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | Assigning stereochemistry of amino acids. nih.govnih.gov |

| 2,3,4,6-tetra-O-acetyl-β-d-glucopyranosyl isothiocyanate | GITC | Chiral separation of amino acids. nih.gov |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Separation of β-MeOTyr stereoisomers. nih.gov |

| o-phthalaldehyde/isobutyryl-L-cysteine | OPA-IBLC | Chiral analysis of amino acids. nih.gov |

| 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate | AQC | Analysis of free standard amino acids. rsc.orgwur.nl |

| Phenylisothiocyanate | PITC | Analysis of amino acids in feedstuff hydrolysates. cerealsgrains.org |

Gas Chromatography (GC) offers a high-resolution separation technique for the analysis of volatile and thermally stable compounds. For amino acids like this compound, derivatization is necessary to increase their volatility. A common approach involves the use of trimethylsilylating reagents. tcichemicals.com A GC/mass spectrometry (GC/MS) method has been developed for the determination of oxidized sulfhydryl amino acids, including cysteic acid, in biological samples. google.com This method utilizes stable isotope internal standards for accurate quantification and unambiguous identification. google.com

Capillary Electrophoresis (CE) is another powerful technique for the separation of charged molecules like amino acids. In CE, separation is based on the differential migration of analytes in an electric field. D,L-amino acids can be determined by free solution capillary electrophoresis after derivatization with Marfey's reagent. dss.go.th Cysteic acid can also be used as a component of isoelectric buffers in CE for the analysis of peptides and proteins, taking advantage of its low pI (1.85) to achieve fast analysis with high resolving power. capes.gov.br

High-Performance Liquid Chromatography (HPLC) with Chiral Derivatization Strategies

Mass Spectrometry-Based Methods for Detection, Identification, and Absolute Quantification

Mass spectrometry (MS) has become an indispensable tool in the analysis of biomolecules due to its high sensitivity, selectivity, and ability to provide structural information. When coupled with chromatographic separation techniques, it offers robust platforms for the detection, identification, and absolute quantification of this compound.

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of trace levels of compounds in complex matrices. rsc.org This method has been successfully applied to the analysis of amino acids, including cysteic acid. rsc.orgshimadzu.com The use of pre-column derivatization with reagents like AccQ·Tag™ enhances the chromatographic separation and provides a common fragment ion (m/z 171) for sensitive detection in MS/MS analysis. rsc.orgwur.nl

Hydrophilic Interaction Chromatography (HILIC) coupled with UHPLC-MS/MS has also been validated for amino acid profiling, offering an alternative to reversed-phase chromatography. nih.gov HILIC is particularly useful for retaining and separating highly polar compounds like cysteic acid. researchgate.net A validated LC-MS/MS method using a combination of protein precipitation, solid-phase extraction, and HILIC separation has been developed for the accurate and precise quantification of homocysteic acid in biological samples and could be adapted for this compound. researchgate.net

Optimized Sample Preparation and Extraction Protocols for Biological Specimens

The quality and reproducibility of analytical results are heavily dependent on the sample preparation and extraction protocols. lcms.cz For the analysis of this compound in biological specimens such as plasma, urine, or tissue, several steps are crucial.

A typical workflow for protein-bound amino acids involves hydrolysis to release the individual amino acids. Acid hydrolysis using 6 M HCl is a common method, although it can lead to the partial destruction of certain amino acids. jafs.com.plbiocyclopedia.com For the analysis of cysteine and its oxidized forms, a pre-oxidation step with performic acid is often employed to convert cysteine and cystine to the more stable cysteic acid. mdpi.comalexandraatleephillips.com Following hydrolysis, deproteinization is necessary to remove larger molecules that can interfere with the analysis. This can be achieved by precipitation with agents like trichloroacetic acid or picric acid. jafs.com.plbiocyclopedia.com

For the analysis of free amino acids, deproteinization is the primary step. jafs.com.pl Desalting may also be required, especially for urine samples, to prevent interference with the analytical system. biocyclopedia.com Solid-phase extraction (SPE) can be used for sample cleanup and enrichment of the target analytes. researchgate.net A novel approach has utilized a terpolymeric platform functionalized with cysteic acid for the hydrophilic interaction liquid chromatography (HILIC)-based enrichment of intact N-glycopeptides from biological samples. nih.gov

| Step | Purpose | Common Reagents/Methods |

| Hydrolysis | Release of amino acids from proteins. | 6 M HCl, Performic acid (for cysteine/cystine). jafs.com.plbiocyclopedia.commdpi.comalexandraatleephillips.com |

| Deproteinization | Removal of proteins. | Trichloroacetic acid, Picric acid. jafs.com.plbiocyclopedia.com |

| Desalting | Removal of salts. | Ion-exchange chromatography. biocyclopedia.com |

| Solid-Phase Extraction (SPE) | Sample cleanup and enrichment. | Strata X AW SPE columns. researchgate.net |

Application of Isotopic Labeling Strategies for Metabolic Tracing and Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic fate of molecules in biological systems and to perform metabolic flux analysis (MFA). nih.govnih.gov Stable isotope-labeled compounds, such as those containing ¹³C or ¹⁵N, are introduced into cells or organisms, and their incorporation into downstream metabolites is monitored, typically by mass spectrometry. sigmaaldrich.com

For studying cysteine metabolism, stable isotope tracing with labeled precursors like ¹³C-serine or ¹³C-cystine can be employed to understand the contributions of de novo synthesis versus uptake from the extracellular environment. nih.gov The analysis of the isotopic enrichment in this compound and other metabolites can provide insights into the metabolic pathways leading to its formation and its subsequent catabolism. nih.gov

Metabolic Flux Analysis (MFA) uses the data from isotopic labeling experiments to quantify the rates (fluxes) of metabolic reactions. nih.govcreative-proteomics.com This approach has been used to study cysteine metabolism in various contexts, including identifying metabolic bottlenecks in engineered E. coli for L-cysteine production. nih.gov By applying similar principles, the metabolic fluxes related to this compound production and consumption could be elucidated, providing a quantitative understanding of its metabolic significance. GC-EI-MS/MS is a valuable tool for ¹³C-MFA as it provides rich information on stable-isotope labeling. researchgate.netoup.com

Chemical Synthesis and Derivatization of D Cysteic Acid for Academic Research

Stereoselective Synthesis of D-Cysteic Acid from Precursors

The primary challenge in synthesizing this compound lies in controlling the stereochemistry at the α-carbon. The most common and practical approach involves the stereospecific oxidation of an enantiomerically pure precursor, typically D-cysteine or D-cystine. This method preserves the existing stereocenter, ensuring the formation of the desired D-isomer.

Strong oxidizing agents are required to convert the thiol or disulfide functional group into a sulfonic acid. Performic acid, generated in situ from hydrogen peroxide and formic acid, is a classic and effective reagent for this transformation. Other methods may employ reagents like potassium permanganate (B83412) or a sequence involving chlorination and hydrolysis. The direct oxidation of D-cysteine is a robust method for quantitative analysis and preparative synthesis. biosyn.comresearchgate.net

A typical synthetic scheme starting from D-cysteine is outlined below.

| Step | Precursor | Reagents | Product | Key Transformation |

| 1 | D-Cysteine | Performic Acid (HCOOOH) or other strong oxidizing agents | This compound | Oxidation of thiol (-SH) to sulfonic acid (-SO₃H) |

The stereoselective alkylation of thiazolidines represents another pathway for creating enantiomerically enriched α-alkyl cysteines, which could then be oxidized to the corresponding cysteic acid derivatives. researchgate.net However, for the direct synthesis of this compound itself, oxidation of D-cysteine remains the most straightforward and widely used method in research settings.

Synthesis of this compound Derivatives for Structure-Activity Relationship Studies

The modification of this compound to create novel analogues is crucial for structure-activity relationship (SAR) studies. By systematically altering its structure, researchers can probe molecular interactions and design compounds with specific biological or chemical properties.

This compound is incorporated into peptides to introduce a stable, negatively charged, and hydrophilic residue, often as a mimic of phosphoserine or aspartic acid. In modern peptide chemistry, Solid-Phase Peptide Synthesis (SPPS) using the fluorenylmethyloxycarbonyl (Fmoc) protecting group strategy is standard. nih.govsigmaaldrich.com For incorporation into a peptide chain, this compound must be appropriately protected.

The α-amino group is protected with the base-labile Fmoc group. The side-chain sulfonic acid and the α-carboxylic acid require temporary protecting groups that are stable to the Fmoc-deprotection conditions (typically piperidine) but can be removed during final cleavage from the resin (typically strong acid like trifluoroacetic acid, TFA). sigmaaldrich.com Fmoc-L-cysteic acid is noted as a derivative useful for proteomics and SPPS. alfa-chemistry.comatamanchemicals.com The principles are identical for the D-enantiomer.

A recent patent describes an alternative strategy where a protected cysteine, Fmoc-Cys(StBu)-OH, is incorporated into the peptide sequence via SPPS. google.com The S-tert-butylmercapto protecting group is then oxidatively cleaved at the end of the synthesis to form the cysteic acid residue directly on the peptide. google.com This method avoids potential issues with the solubility and handling of pre-formed Fmoc-D-cysteic acid derivatives. google.com

Commonly Used Protecting Groups in Fmoc-SPPS Relevant to this compound

| Functional Group | Protecting Group | Abbreviation | Cleavage Condition |

| α-Amino | 9-Fluorenylmethyloxycarbonyl | Fmoc | 20-50% Piperidine in DMF |

| α-Carboxyl (during coupling) | Activated Ester (e.g., HOBt/HBTU) | - | Amide bond formation |

| Side-Chain Sulfonic Acid | Often unprotected or as a salt | - | Stable |

| Side-Chain Thiol (precursor) | Trityl | Trt | TFA |

| Side-Chain Thiol (precursor) | tert-Butyl | tBu | TFA |

| Side-Chain Thiol (precursor) | tert-Butylsulfenyl | StBu | Oxidative cleavage |

Functionalizing the sulfonic acid moiety of this compound opens avenues for creating novel molecular probes. One important class of derivatives is the S-amides, or sulfonamides. These are synthesized by first converting protected this compound into its corresponding sulfonyl chloride (SO₂Cl). This activated intermediate is then reacted with various primary or secondary amines to yield a library of sulfonamide derivatives. bas.bgresearchgate.net

These S-amide analogues can serve as structural mimics of other amino acids. For example, by reacting the this compound sulfonyl chloride with amines that resemble the side chains of leucine (B10760876) or isoleucine, researchers can create "sulfoanalogues" of these amino acids. researchgate.net These compounds are valuable tools in SAR studies to investigate the importance of the side chain's steric and electronic properties for biological activity. bas.bgresearchgate.net Another study describes the synthesis of cysteic acid-S-(aminoiminomethyl) amides as structural analogues of arginine, which could act as metabolic antagonists. nih.gov

Examples of this compound S-Amide Derivatives

| Amine Reagent | Resulting S-Amide Side Chain | Amino Acid Mimicked |

| Isobutylamine | -SO₂-NH-CH₂(CH(CH₃)₂) | Leucine (sulfo-leucine, sLeu) |

| sec-Butylamine | -SO₂-NH-CH(CH₃)(CH₂CH₃) | Isoleucine (sulfo-isoleucine, sIle) |

| n-Butylamine | -SO₂-NH-(CH₂)₃CH₃ | Norleucine (sulfo-norleucine, sNle) |

| Guanidine | -SO₂-NH-C(=NH)NH₂ | Arginine (sulfo-arginine, sArg) |

Fmoc-Protected this compound Derivatives for Solid-Phase Peptide Synthesis

Conjugation Strategies for Developing Research Probes and Labeling Reagents

The functional groups of this compound provide multiple handles for conjugation to reporter molecules like fluorophores, biotin, or other bioactive compounds. Standard bioconjugation chemistries can be employed, typically targeting the α-amino or α-carboxyl group after appropriate orthogonal protection of the other functionalities. nih.gov

For instance, the α-carboxyl group can be activated with carbodiimide (B86325) reagents (like EDC) in the presence of N-hydroxysuccinimide (NHS) to form an active ester, which readily reacts with primary amines on a labeling molecule. Conversely, the α-amino group can be acylated or can form a stable bond with isothiocyanate-modified dyes. nih.gov

The sulfonic acid group is generally stable and less reactive, providing a permanent polar and negatively charged feature to the resulting conjugate. This property can enhance the water solubility of hydrophobic probes and can be used to mimic phosphorylated residues in peptide-protein interaction studies. sigmaaldrich-jp.com In the synthesis of marine cyclodepsipeptides like halicylindramide A, this compound is found acylating a threonine residue, demonstrating a naturally occurring conjugation strategy via ester bond formation. mdpi.com

Utility of this compound in the Design of Novel Catalysts for Organic Reactions

The inherent acidity of the sulfonic acid group makes this compound an attractive candidate for developing novel acid catalysts. When immobilized on a solid support, it can create an effective, recoverable, and environmentally friendly catalytic system.

A notable example is the development of cysteic acid chemically attached to magnetic graphene oxide (MNPs·GO-CysA). researchgate.netacs.org This heterogeneous solid acid catalyst was designed for the green synthesis of 4H-chromene skeletons. The catalyst is prepared by functionalizing magnetic graphene oxide with cysteic acid. researchgate.net

This novel catalyst has demonstrated high efficiency in promoting one-pot, three-component reactions under mild conditions in a water-ethanol solvent system. researchgate.net The magnetic nature of the support allows for easy separation of the catalyst from the reaction mixture using an external magnet, enabling its reuse with minimal loss of activity. researchgate.net

Performance of MNPs·GO-CysA Catalyst in 4H-Chromene Synthesis

| Reaction Type | Reactants | Conditions | Yield | Catalyst Recovery |

| Three-component condensation | Aldehyde/Isatin, Malononitrile, Enolizable compound (e.g., Dimedone) | Water-Ethanol, Room Temp. | Good to Excellent | High, reusable via magnetic separation |

This application highlights the utility of this compound not just as a building block for biologically active molecules, but also as a functional component in the design of advanced materials for green chemistry. researchgate.netacs.org

Comparative Biochemical and Evolutionary Aspects of D Cysteic Acid

Phylogenetic Distribution and Abundance of D-Cysteic Acid

This compound, an oxidized derivative of D-cysteine, is not a ubiquitous metabolite but has been identified in specific organisms across different domains, suggesting targeted evolutionary retention. Its presence is most notably documented in the bacterial kingdom, where it plays roles in specialized metabolic processes. nih.govacs.org While the broader term "cysteic acid" is noted to exist in all living species, from bacteria to humans, specific documentation of the D-enantiomer is less widespread. atamanchemicals.comatamanchemicals.comatamankimya.comnih.gov

In the human intestinal pathobiont Bilophila wadsworthia, this compound is a key intermediate in the dissimilation of L-cysteate. nih.gov The genetic machinery for this pathway, particularly the enzymes responsible for producing and metabolizing D-cysteate, has been identified in diverse bacteria. Homologs of the enzymes from B. wadsworthia are present in many sulfate- and sulfite-reducing bacteria, indicating a potentially wider distribution of D-cysteate metabolism in anaerobic environments. nih.gov